N1-(4-(furan-3-yl)benzyl)-N2-(m-tolyl)oxalamide
Description
N1-(4-(furan-3-yl)benzyl)-N2-(m-tolyl)oxalamide is an oxalamide derivative featuring a 4-(furan-3-yl)benzyl group at the N1 position and an m-tolyl (3-methylphenyl) group at the N2 position. The furan moiety introduces a heterocyclic aromatic system, which may enhance solubility and metabolic stability compared to purely phenyl-based substituents .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-14-3-2-4-18(11-14)22-20(24)19(23)21-12-15-5-7-16(8-6-15)17-9-10-25-13-17/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHYSFIBBZULBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(furan-3-yl)benzyl)-N2-(m-tolyl)oxalamide typically involves the reaction of 4-(furan-3-yl)benzylamine with m-tolyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using column chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(furan-3-yl)benzyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
N1-(4-(furan-3-yl)benzyl)-N2-(m-tolyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(4-(furan-3-yl)benzyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The furan ring and benzyl group can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The oxalamide moiety may also play a role in stabilizing the compound’s interaction with its target, enhancing its overall efficacy.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Aromatic vs. Heterocyclic: The furan-3-yl group in the target compound may improve metabolic stability compared to purely phenyl-based substituents (e.g., 4-chlorophenyl in compound 117) due to reduced susceptibility to oxidative metabolism . Electron-Donating Groups: Methoxy groups (e.g., in S336 and compound 17) enhance solubility and receptor binding in flavor applications, while halogens (e.g., 4-chlorophenyl in 117) increase lipophilicity for membrane penetration in enzyme inhibition .
Key Observations :
- Yield Variability : Yields range from 23% (compound 16) to 51% (compound 117), influenced by steric hindrance and purification challenges. The target compound’s furan and m-tolyl groups may necessitate optimized coupling conditions to achieve comparable yields .
- Purification : Flash chromatography (compounds 117, 17) and trituration (compound 10 in ) are common purification methods, with silica gel chromatography being the most versatile .
Key Observations :
- Flavor vs.
- Metabolism : Oxalamides with hydrolyzable bonds (e.g., ester or amide linkages) undergo rapid hydrolysis and glucuronidation, reducing systemic exposure and toxicity risks . The target compound’s furan group may alter metabolic pathways compared to phenyl-based analogs, necessitating specific toxicological evaluation.
Biological Activity
N1-(4-(furan-3-yl)benzyl)-N2-(m-tolyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The compound is synthesized through the reaction of 4-(furan-3-yl)benzylamine with m-tolyl isocyanate in dichloromethane under reflux conditions. This method allows for the formation of the oxalamide linkage, which is crucial for the compound's biological properties. The resulting product is purified using column chromatography to achieve high purity levels.
The biological activity of this compound can be attributed to its structural features:
- Furan Ring : Known for its ability to interact with various biological macromolecules, potentially inhibiting enzymes or binding to receptors.
- Oxalamide Moiety : This part may stabilize interactions with target molecules, enhancing efficacy.
- Benzyl Group : The presence of the benzyl group allows for π-π interactions, contributing to binding affinity.
These interactions suggest a mechanism where the compound could modulate enzymatic activities or receptor functions, making it a candidate for further pharmacological exploration .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related oxalamides have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) analysis indicates that modifications in the aromatic substituents can enhance antimicrobial potency.
Anticancer Potential
The anticancer properties of this compound are under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving disruption of microtubule dynamics and inhibition of tubulin polymerization. Such effects are comparable to established chemotherapeutic agents, indicating potential as a novel therapeutic agent .
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that oxalamides with furan and benzyl substituents showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness in low concentrations.
- Anticancer Activity : In vitro assays revealed that this compound exhibited cytotoxic effects on human cancer cell lines. The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry and caspase activation assays .
- Mechanistic Studies : Molecular docking studies indicated that the compound interacts with specific targets in cancer cells, leading to altered signaling pathways associated with cell proliferation and survival .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Notable Findings |
|---|---|---|---|
| N1-(4-(furan-3-yl)benzyl)-N2-(p-tolyl)oxalamide | Para-tolyl group | Moderate antimicrobial | Effective against E. coli |
| N1-(4-(furan-3-yl)benzyl)-N2-(o-tolyl)oxalamide | Ortho-tolyl group | Lower anticancer activity | Less effective than meta analog |
| N1-(4-(furan-3-yl)benzyl)-N2-(phenyl)oxalamide | Phenyl group | High cytotoxicity | Induces apoptosis in multiple cell lines |
This table illustrates the diversity in biological activity among structurally similar compounds, highlighting how subtle changes in molecular architecture can significantly influence pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
